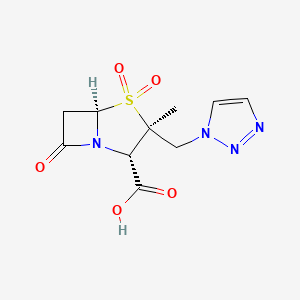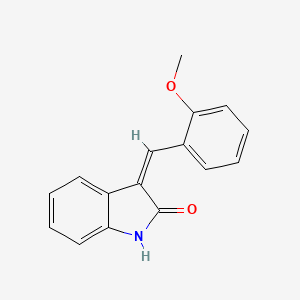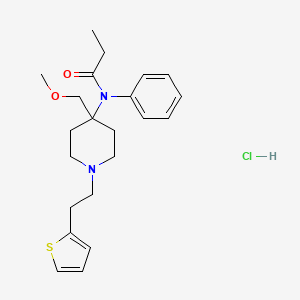
タゾバクタム
概要
説明
タゾバクタムは、β-ラクタマーゼ阻害剤として機能する医薬品化合物です。β-ラクタム系抗生物質(ピペラシリンなど)と組み合わせて使用され、β-ラクタマーゼ産生菌に対する有効性を高めます。 タゾバクタムはこれらの抗生物質の活性のスペクトルを広げ、それらを、さもなければ抗生物質を分解してしまう生物に対して有効にします .
科学的研究の応用
タゾバクタムは、幅広い科学研究における応用があります。
化学: β-ラクタマーゼ阻害と酵素動力学を研究するためのモデル化合物として使用されます。
生物学: 細菌耐性メカニズムと新しい抗生物質の開発に関する研究に使用されています。
作用機序
タゾバクタムは、β-ラクタム系抗生物質の分解に関与するβ-ラクタマーゼ酵素を阻害することで効果を発揮します。これらの酵素の活性部位に不可逆的に結合し、抗生物質の分解を阻止します。 この作用により、β-ラクタマーゼ産生菌に対する抗生物質の有効性が向上します .
類似化合物:
クラブラナートカリウム: アモキシシリンと組み合わせて使用される別のβ-ラクタマーゼ阻害剤です。
スルバクタム: 同様の目的でアンプシリンと組み合わせて使用されます。
アビバクタム: セフタジジムと組み合わせて使用される新しいβ-ラクタマーゼ阻害剤です.
独自性: タゾバクタムは、他の阻害剤に対して耐性があるものも含めて、幅広いβ-ラクタマーゼ酵素を阻害できるという点でユニークです。 ピペラシリンとの組み合わせは、特に耐性グラム陰性菌による重症感染症に対する強力な治療選択肢を提供します .
生化学分析
Biochemical Properties
Tazobactam is a beta lactamase inhibitor that prevents the degradation of antibiotics such as piperacillin and ceftolozane . This results in increased efficacy of these antibiotics . Tazobactam inhibits the action of bacterial beta-lactamase producing organisms, which are normally resistant to beta-lactam antibiotics .
Cellular Effects
Tazobactam, when combined with piperacillin or ceftolozane, broadens the spectrum of piperacillin antibacterial action, treating susceptible infections . It is used to treat a variety of infections, including those caused by aerobic and facultative gram-positive and gram-negative bacteria, in addition to gram-positive and gram-negative anaerobes .
Molecular Mechanism
Tazobactam prevents the breakdown of other antibiotics by beta-lactamase enzyme producing organisms . It does this by inhibiting the action of bacterial beta-lactamase producing organisms . This allows the actual beta-lactams to attack the bacterial cell wall by binding to penicillin binding proteins .
Temporal Effects in Laboratory Settings
It is known that Tazobactam is mainly metabolized to M1, an inactive metabolite . Hydrolysis occurs on the beta-lactam ring to form M1 .
Dosage Effects in Animal Models
It is known that Tazobactam is used in combination with piperacillin or ceftolozane to broaden the spectrum of piperacillin antibacterial action .
Metabolic Pathways
Tazobactam is mainly metabolized to M1, an inactive metabolite . Hydrolysis occurs on the beta-lactam ring to form M1 .
Transport and Distribution
It is known that Tazobactam is mainly metabolized to M1, an inactive metabolite .
Subcellular Localization
It is known that Tazobactam is mainly metabolized to M1, an inactive metabolite .
準備方法
合成経路と反応条件: タゾバクタムは、さまざまな方法で合成することができます。 一般的な合成経路の1つは、2β-クロロメチルペニシラニル酸ジフェニルメチルエステルの硫黄原子を酸化してスルホンを形成し、続いて環化と脱保護のステップを行うことです . 別の方法は、ペニシラニル酸誘導体とトリアゾールを縮合させ、続いて酸化と脱保護を行う方法です .
工業生産方法: タゾバクタムの工業生産は、通常、大規模反応器と制御された条件を用いて、高収率と高純度を確保して行われます。 このプロセスには、エステル化、酸化、凍結乾燥などのステップが含まれており、最終製品が得られます .
化学反応の分析
反応の種類: タゾバクタムは、酸化、還元、置換などのさまざまな化学反応を起こします。 この化合物は、不可逆的な結合によるβ-ラクタマーゼ酵素の阻害能力で特に知られています .
一般的な試薬と条件: タゾバクタムの合成および反応で使用される一般的な試薬には、酸化のための過マンガン酸カリウム、溶媒としての酢酸、水素化のための活性炭担持パラジウムなどがあります .
生成される主要な生成物: タゾバクタムの反応から生成される主要な生成物には、そのナトリウム塩であるタゾバクタムナトリウムが含まれ、これは医薬品製剤に使用されています .
類似化合物との比較
Clavulanic Acid: Another beta-lactamase inhibitor used in combination with amoxicillin.
Sulbactam: Used in combination with ampicillin for similar purposes.
Avibactam: A newer beta-lactamase inhibitor combined with ceftazidime.
Uniqueness: Tazobactam is unique in its ability to inhibit a broad range of beta-lactamase enzymes, including those that are resistant to other inhibitors. Its combination with piperacillin provides a potent treatment option for severe infections, particularly those caused by resistant gram-negative bacteria .
特性
| Tazobactam broadens the spectrum of piperacillin and ceftolozane by making them effective against organisms that express beta-lactamase and would normally degrade them. This occurs through the irreversible inhibition of beta-lactamase enzymes. In addition, tazobactam may bind covalently to plasmid-mediated and chromosome-mediated beta-lactamase enzymes. Tazobactam is predominantly effective against the OHIO-1, SHV-1, and TEM groups of beta-lactamases, but may also inhibit other beta-lactamases. Tazobactam shows little antibacterial activity by itself, and for this reason, is generally not administered alone. | |
CAS番号 |
89786-04-9 |
分子式 |
C10H12N4O5S |
分子量 |
300.29 g/mol |
IUPAC名 |
(3S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)/t7?,8?,10-/m0/s1 |
InChIキー |
LPQZKKCYTLCDGQ-KTOWXAHTSA-N |
SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |
異性体SMILES |
C[C@@]1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |
正規SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |
外観 |
White to off-white solid powder |
melting_point |
140-147 |
| 89786-04-9 | |
物理的記述 |
Solid |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
純度 |
>94% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
9.59e+00 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
YTR830, YTR 830, YTR-830, AC7620, AC 7620, AC-7620, DB01606, DB 01606, DB-01606, CL298741, CL 298741, CL-298741, Tazobactam |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tazobactam interact with its target and what are the downstream effects?
A1: Tazobactam is a β-lactamase inhibitor, meaning it binds to and inactivates β-lactamase enzymes produced by bacteria. β-lactamases are enzymes that can break down β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, Tazobactam restores the effectiveness of β-lactam antibiotics, allowing them to exert their antibacterial effects by interfering with bacterial cell wall synthesis. [, , , ]
Q2: What is the molecular formula and weight of Tazobactam?
A2: The molecular formula of Tazobactam is C10H12N4O5S. Its molecular weight is 296.29 g/mol. [, ]
Q3: What is the stability of Tazobactam in elastomeric devices like FOLFusor LV10 and Easypump II?
A3: Research has shown that Tazobactam, when diluted in 0.9% sodium chloride solution at concentrations of 5 mg/mL and 20 mg/mL, can be stored in FOLFusor LV10 and Easypump II devices for up to 8 days at 2–8°C, followed by a 12-hour infusion period at 32°C, while maintaining stability according to NHS Pharmaceutical Quality Assurance Committee guidelines. []
Q4: Can Tazobactam be administered via continuous infusion in an outpatient setting?
A4: Yes, research suggests that Tazobactam is suitable for continuous infusion in an outpatient setting when using elastomeric devices like FOLFusor LV10 and Easypump II. Stability is maintained for up to 8 days at refrigerated temperatures (2–8°C), followed by a 12-hour infusion at 32°C. []
Q5: Is Tazobactam compatible with metronidazole for intravenous administration?
A5: Yes, Ceftolozane-Tazobactam has been found to be physically compatible with Metronidazole in both 0.9% sodium chloride and 5% dextrose solutions during simulated Y-site administration. []
Q6: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) parameter associated with Tazobactam's efficacy?
A6: The primary PK/PD parameter linked to Tazobactam's effectiveness is the percentage of the dosing interval during which Tazobactam concentrations exceed a specific threshold (%Time>threshold). This threshold concentration can vary depending on factors like the β-lactamase enzyme being targeted and its level of expression. []
Q7: How does the level of β-lactamase production by bacteria impact the efficacy of Tazobactam?
A7: The amount of β-lactamase produced by bacteria influences the effectiveness of Tazobactam. Higher levels of β-lactamase production necessitate a higher threshold concentration of Tazobactam to achieve bacterial inhibition. []
Q8: What are the observed outcomes of extended-infusion administration of Piperacillin-Tazobactam in clinical settings?
A8: Studies suggest that extended-infusion administration of Piperacillin-Tazobactam can lead to clinical benefits such as cost savings without negatively impacting patient outcomes like mortality or length of hospital stay. [, ]
Q9: What is the impact of renal function on the pharmacokinetics of Piperacillin and Tazobactam in critically ill patients on continuous renal replacement therapy (CRRT)?
A9: In critically ill patients receiving CRRT, both Piperacillin and Tazobactam exhibit pharmacokinetic profiles best described by two-compartment models. The elimination of both drugs is influenced by creatinine clearance (CLCR), indicating the impact of residual renal function on their clearance. []
Q10: What are the recommended dosing strategies for Piperacillin-Tazobactam in patients with varying degrees of renal function undergoing CRRT?
A10: In patients with severe renal failure undergoing CRRT, a 20-minute infusion of Piperacillin-Tazobactam every 6 hours is suggested for achieving optimal therapeutic drug levels. For patients with normal or moderate renal function, continuous infusion may be more appropriate for maintaining adequate drug concentrations, especially for bacteria with higher minimum inhibitory concentrations (MICs). []
Q11: What is a known mechanism of resistance that can develop to Ceftolozane-Tazobactam?
A11: Resistance to Ceftolozane-Tazobactam can arise through mutations in the bacterial ampC gene. These mutations can lead to the production of modified AmpC β-lactamase enzymes that are no longer effectively inhibited by Tazobactam. []
Q12: What is the association between Piperacillin-Tazobactam and acute kidney injury (AKI)?
A12: Research suggests a potential link between Piperacillin-Tazobactam use and an elevated risk of AKI, especially when administered in conjunction with Vancomycin. This association is observed in both adult and pediatric populations. [, , , ]
Q13: What is the in vitro activity of Piperacillin-Tazobactam when combined with Gentamicin or Ciprofloxacin?
A13: Studies employing in vitro methods like time-kill curves and checkerboard assays have demonstrated that the combination of Piperacillin-Tazobactam with either Gentamicin or Ciprofloxacin exhibits synergistic or additive effects against a wide range of bacterial species. []
Q14: How has Tazobactam been used in research to understand bacterial resistance mechanisms?
A14: Tazobactam has been utilized in research settings to explore the impact of drug exposure on the development of bacterial resistance. Hollow-fiber infection models have been employed to study how different dosing regimens of Ceftolozane-Tazobactam can influence the amplification of drug-resistant bacterial populations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















